

An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diaminooctane

Cat. No.: B148097

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminooctane, also known as octamethylenediamine, is a linear aliphatic diamine that serves as a versatile building block in various chemical and pharmaceutical applications. Its structure, featuring primary amine groups at both ends of an eight-carbon chain, allows it to readily participate in a range of chemical reactions, most notably in the formation of polyamides and as a flexible linker in the design of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of **1,8-diaminooctane**, detailed experimental protocols for its synthesis and use, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

The fundamental properties of **1,8-diaminooctane** are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Appearance	White to off-white or pale-yellow crystalline solid/powder	[1][2]
Molecular Formula	C ₈ H ₂₀ N ₂	[2]
Molecular Weight	144.26 g/mol	[2]
Melting Point	50-54 °C	[1]
Boiling Point	225-226 °C (at 760 mmHg)	[2]
Flash Point	106 °C	[3]
Density	~0.85 g/cm ³	[No specific citation found]
Solubility	Soluble in water (575 g/L)	[4]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	373-44-4	[2]
IUPAC Name	Octane-1,8-diamine	[5]
Synonyms	1,8-Octanediamine, Octamethylenediamine	[5]
InChI	InChI=1S/C ₈ H ₂₀ N ₂ /c9-7-5-3-1-2-4-6-8-10/h1-10H2	[5]
SMILES	NCCCCCCCCN	[2]

Table 3: Safety Information

Hazard Statement	Precautionary Statement	Reference(s)
Harmful if swallowed.	Do not eat, drink or smoke when using this product.	[No specific citation found]
Causes severe skin burns and eye damage.	Wear protective gloves/protective clothing/eye protection/face protection.	[No specific citation found]
May cause an allergic skin reaction.	Avoid breathing dust/fume/gas/mist/vapors/spray.	[No specific citation found]

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Synthesis of 1,8-Diaminooctane

Two common laboratory-scale synthetic routes to **1,8-diaminooctane** are detailed below.

3.1.1. From Sebacic Acid

This method involves the conversion of a dicarboxylic acid to a diamine.

- Step 1: Synthesis of Decanediamide:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt 70g of sebacic acid at approximately 140°C.
 - Slowly increase the temperature to 160°C.
 - Over a period of 2 hours, add 42g of urea in small portions to the molten sebacic acid.
 - Maintain the reaction at 160°C for 3 hours, then increase the temperature to 190-200°C for 15 minutes.
 - Allow the mixture to cool slightly and pour it into a mortar before it solidifies.

- Grind the solid and recrystallize the crude decanediamide from ethanol to yield the pure product.
- Step 2: Synthesis of 1,8-Aminosuberic Acid Ester:
 - Prepare a 1.6 M solution of sodium methoxide in anhydrous methanol.
 - React the decanediamide with the sodium methoxide solution in anhydrous alcohol in the presence of a halogen catalyst. [Note: The specific halogen catalyst and reaction conditions may need to be optimized.]
- Step 3: Hydrolysis to **1,8-Diaminooctane**:
 - In a three-necked flask, dissolve 5.9g of the 1,8-aminosuberic acid ester in 80mL of 95% ethanol.
 - Add a solution of 5.5g of NaOH in a minimal amount of water.
 - Reflux the mixture at 95-100°C for 24 hours under a nitrogen atmosphere.
 - After cooling, filter the white solid. Evaporate the solvent from the filtrate.
 - Combine the solid residues and extract with 150mL of toluene. Filter to remove insoluble impurities.
 - Bubble dry HCl gas through the toluene extract to precipitate **1,8-diaminooctane** dihydrochloride.
 - Isolate the crude dihydrochloride salt and treat it with an excess of a strong NaOH solution to liberate the free diamine.
 - Remove water by rotary evaporation and extract the residue with toluene.
 - Evaporate the toluene to yield solid **1,8-diaminooctane**.

3.1.2. From 1,6-Dicyanohexane

This protocol describes the catalytic hydrogenation of a dinitrile.

- Reaction Setup:
 - Assemble a 500 mL autoclave with a thermocouple, stirrer, pressure gauge, and a hydrogen purge line.
- Charging the Reactor:
 - To the autoclave, add:
 - 175 g of 1,6-dicyanohexane
 - 86.0 g of methanol
 - 2.0 g of a 28% sodium methacrylate-methanol solution
 - 10.5 g of a nickel catalyst
- Reaction Conditions:
 - Purge the autoclave with hydrogen and then pressurize to 5 MPa.
 - Increase the internal temperature to 90°C over approximately 1 hour.
 - Maintain the reaction at 90°C. Hydrogen consumption should be observed starting around 70°C and will largely cease after about 6 hours.
 - Continue the reaction for an additional 2 hours to ensure completion.
- Work-up:
 - Cool the reactor to room temperature and depressurize.
 - Filter the reaction mixture to remove the catalyst.
 - Wash the catalyst with 100 g of methanol.
 - The resulting methanol solution contains **1,8-diaminooctane**. The product can be isolated by distillation.

Purification by Recrystallization

A general procedure for the recrystallization of aliphatic diamines is provided below, which can be adapted for **1,8-diaminooctane**.

- Solvent Selection:
 - Ideal solvents for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature.
 - Common solvent systems for amines include n-hexane/acetone, n-hexane/THF, and ethanol/water mixtures.[6] Given the solubility of **1,8-diaminooctane** in water, an ethanol/water or isopropanol/water system may be a good starting point. Toluene can also be a suitable solvent.
- Procedure:
 1. In an Erlenmeyer flask, dissolve the crude **1,8-diaminooctane** in a minimal amount of the chosen hot solvent.
 2. If insoluble impurities are present, perform a hot filtration.
 3. Allow the solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[7]
 4. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[8]
 5. Collect the crystals by vacuum filtration using a Büchner funnel.[7]
 6. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[7]
 7. Dry the purified crystals, for example, in a vacuum oven.[9]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and potential for peak tailing of amines in GC analysis, derivatization is often employed.[\[10\]](#)[\[11\]](#)

- Derivatization (Example with Trifluoroacetic Anhydride - TFAA):
 - Dissolve a known amount of the **1,8-diaminooctane** sample in a suitable solvent (e.g., dichloromethane).
 - Add an excess of TFAA and allow the reaction to proceed to form the corresponding trifluoroacetamide derivative. This increases volatility and improves chromatographic performance.[\[5\]](#)[\[10\]](#)
- GC-MS Parameters (General Guidance):
 - GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness), is typically suitable.[\[1\]](#)
 - Injector: Split/splitless or cool on-column injection can be used.
 - Oven Temperature Program:
 - Initial temperature: ~70-100°C
 - Ramp: 10-20°C/min to a final temperature of ~280-300°C
 - Hold at the final temperature for several minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI)
 - Scan Range: m/z 40-500

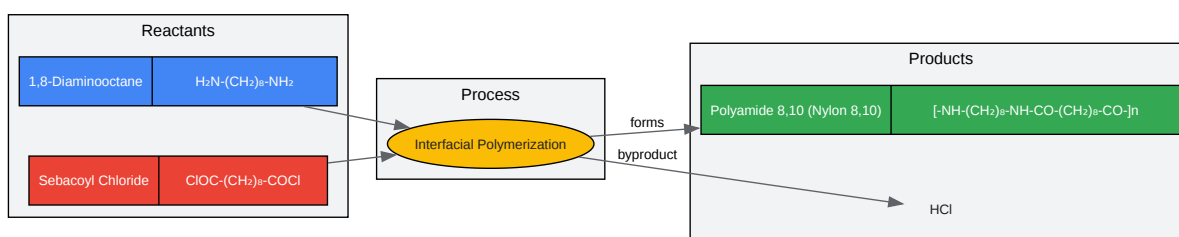
Applications in Research and Development

Polyamide Synthesis

1,8-Diaminooctane is a key monomer in the synthesis of specific polyamides, such as Nylon 8,10. The reaction involves the condensation of the diamine with a diacid chloride.

Experimental Protocol: Synthesis of Polyamide 8,10 (Nylon 8,10)

- Solution Preparation:
 - Aqueous Phase: Prepare a solution of **1,8-diaminooctane** in water. An alkaline solution (e.g., containing NaOH) can be used to neutralize the HCl byproduct.[\[2\]](#)
 - Organic Phase: Prepare a solution of sebacoyl chloride in an organic solvent immiscible with water, such as hexane or dichloromethane.[\[2\]](#)
- Interfacial Polymerization:
 1. Carefully pour the organic phase over the aqueous phase in a beaker, creating two distinct layers.
 2. A film of polyamide will form at the interface of the two layers.
 3. Using forceps, gently grasp the polymer film and pull it upwards from the beaker. A continuous "rope" of nylon can be drawn out.[\[2\]](#)
 4. The nylon rope can be wound onto a glass rod or a spool.
 5. Wash the resulting polymer with water and then with a solvent like acetone to aid in drying.

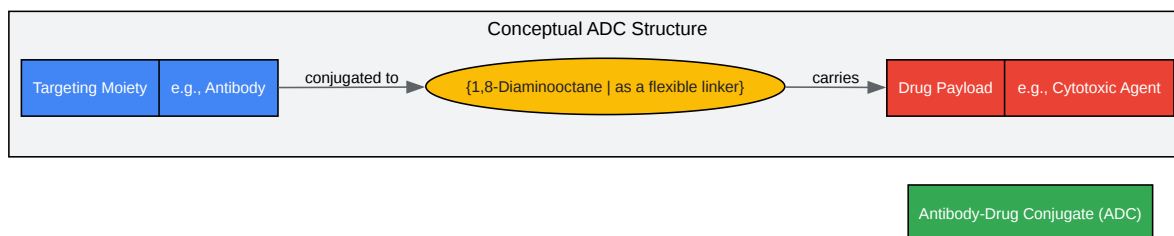


[Click to download full resolution via product page](#)

Caption: Synthesis of Polyamide 8,10 via Interfacial Polymerization.

Role in Drug Development

The bifunctional nature of **1,8-diaminooctane** makes it an attractive component in drug design, where it can serve as a flexible linker or spacer.^[10] The eight-carbon chain can connect two active pharmacophores or tether a drug molecule to a targeting moiety, such as in an antibody-drug conjugate (ADC). The length and flexibility of the linker can significantly influence the pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).^[10] While the direct incorporation of the **1,8-diaminooctane** scaffold into approved drugs is not widely documented in publicly available information, its derivatives have been explored in medicinal chemistry. For instance, tetraamines derived from **1,8-diaminooctane** have been investigated as potential antitumor agents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. standring.weebly.com [standring.weebly.com]
- 3. Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. h-brs.de [h-brs.de]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,8-Diaminooctane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148097#1-8-diaminooctane-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com